3-(4-Ethenylphenyl)-1,2,5-thiadiazole
Description
1,2,5-Thiadiazole is a heterocyclic aromatic compound containing sulfur and nitrogen atoms in its five-membered ring. The derivative 3-(4-Ethenylphenyl)-1,2,5-thiadiazole features a 1,2,5-thiadiazole core substituted at the 3-position with a 4-ethenylphenyl group. This structure imparts unique electronic and steric properties due to the conjugation of the ethenyl group with the aromatic thiadiazole ring.
Properties
CAS No. |
106339-97-3 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-(4-ethenylphenyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C10H8N2S/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2 |
InChI Key |
UKKLZOKPQCCPLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NSN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole typically involves the reaction of 4-ethenylphenylamine with thiocarbonyl compounds under specific conditions. One common method is the cyclization of 4-ethenylphenylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethenylphenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring into a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenylphenyl group or the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
3-(4-Ethenylphenyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Structural and Spectral Comparisons
Key analogs of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole include derivatives with halogen, alkoxy, or acyloxy substituents. Below is a comparative analysis based on substituent effects, molecular weights, and spectral data (Table 1):
Table 1: Structural and Spectral Properties of Selected 1,2,5-Thiadiazole Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Halogens (e.g., Cl in 3e) and trifluoromethyl groups (3j) reduce electron density on the thiadiazole ring, enhancing electrophilic reactivity.
- Spectral Shifts : Acyloxy substituents (e.g., benzoyl in 3b) introduce strong IR carbonyl stretches (~1700 cm⁻¹), absent in the ethenyl-substituted analog.
Electronic and Material Properties
Table 2: Electronic Properties of Thiadiazole-Based Polymers
Key Observations :
- The ethenyl group’s conjugation capability may rival benzobis(thiadiazole) (BBT) in reducing Eg and enhancing charge transport, similar to p-BBT-DTT .
- Compared to halogenated analogs (e.g., 3e), the ethenyl substituent likely improves solubility and processability in polymer matrices due to reduced polarity.
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